molecular formula C11H9NO B017830 N-Phenylpyridin-2(1H)-one CAS No. 13131-02-7

N-Phenylpyridin-2(1H)-one

Cat. No.: B017830
CAS No.: 13131-02-7
M. Wt: 171.19 g/mol
InChI Key: HQWNTNFZAGSJAX-UHFFFAOYSA-N
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Description

N-Phenyl-2-pyridone is a heterocyclic compound that belongs to the class of 2-pyridones. This compound is characterized by a pyridone ring substituted with a phenyl group at the nitrogen atom. It has garnered significant attention due to its versatile applications in various fields, including biology, medicine, and industry.

Scientific Research Applications

N-Phenyl-2-pyridone has a wide range of applications in scientific research:

Safety and Hazards

The safety data sheet for a related compound, “5-CARBOXY-N-PHENYL-2-1H-PYRIDONE”, advises avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Phenyl-2-pyridone typically involves the reaction of 2-pyridone with phenyl halides under basic conditions. One common method is the palladium-catalyzed cross-coupling reaction, where 2-pyridone reacts with phenyl bromide in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction is often carried out under microwave irradiation to enhance the yield and reduce reaction time .

Industrial Production Methods: Industrial production of N-Phenyl-2-pyridone may involve large-scale palladium-catalyzed cross-coupling reactions. The use of continuous flow reactors can improve efficiency and scalability. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for maximizing yield and minimizing production costs .

Chemical Reactions Analysis

Types of Reactions: N-Phenyl-2-pyridone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N-phenyl-2-pyridone N-oxide.

    Reduction: Reduction reactions can convert it to N-phenyl-2-pyridone derivatives with different functional groups.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the phenyl ring or the pyridone ring.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

N-Phenyl-2-pyridone can be compared with other similar compounds, such as:

    2-Pyridone: The parent compound without the phenyl substitution.

    N-Phenyl-2-hydroxypyridine: The tautomeric form of N-Phenyl-2-pyridone.

    Ciclopirox: A hydroxypyridone derivative with antifungal properties.

Uniqueness: N-Phenyl-2-pyridone is unique due to its ability to form endoperoxides that can release multiple therapeutic agents, making it a promising candidate for combination therapies in cancer and fibrosis treatment .

Properties

IUPAC Name

1-phenylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c13-11-8-4-5-9-12(11)10-6-2-1-3-7-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQWNTNFZAGSJAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90344682
Record name N-Phenyl-2-pyridone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13131-02-7
Record name N-Phenyl-2-pyridone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following substantially the procedure of Example 1, 2-(1H)-pyridone is condensed with iodobenzene to give the 1-phenyl-2-(1H)-pyridone in 82% yield as a crystalline white product.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the main synthetic routes to obtain 1-Phenylpyridin-2(1H)-one derivatives?

A: Several synthetic routes have been explored to obtain 1-Phenylpyridin-2(1H)-one derivatives. One approach involves the cyclization of aryl ketone anilides with diethyl malonate, followed by a ring-opening reaction. [, ] Another method involves the acetylation and iodination of 4-hydroxy-6-phenyl-6H-pyrano[3,2-c]pyridine-2,5-diones and 4-hydroxy-1-phenylpyridin-2(1H)-ones. []

Q2: What spectroscopic techniques are commonly used to characterize 1-Phenylpyridin-2(1H)-one derivatives?

A: Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to characterize the synthesized 1-Phenylpyridin-2(1H)-one derivatives, confirming their structures. [, ]

Q3: Has the crystal structure of any 1-Phenylpyridin-2(1H)-one derivative been determined?

A: Yes, the crystal structure of Pirfenidone (5-methyl-1-phenylpyridin-2(1H)-one), a derivative of 1-Phenylpyridin-2(1H)-one, has been determined. It crystallizes in the chiral monoclinic space group P21. [] This information can be valuable for understanding structure-activity relationships and designing new derivatives.

Q4: What are the potential applications of 1-Phenylpyridin-2(1H)-one derivatives in medicinal chemistry?

A: Pirfenidone, a 1-Phenylpyridin-2(1H)-one derivative, has been approved in Europe and Japan for treating Idiopathic Pulmonary Fibrosis (IPF). [, ] Research suggests its mechanism of action involves reducing inflammatory cytokines, downregulating profibrotic growth factors, and mitigating oxidative stress. [] This highlights the potential of this compound class for developing novel therapeutics.

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